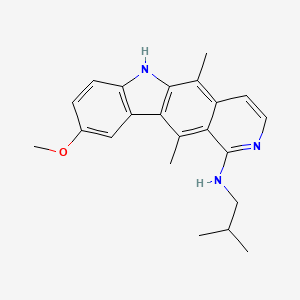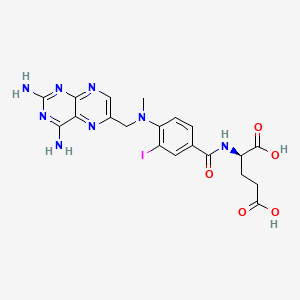
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutamic acid backbone modified with a pteridine derivative and an iodinated benzoyl group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pteridine derivative, which is then coupled with the iodinated benzoyl group. The final step involves the attachment of this complex moiety to the D-glutamic acid backbone.
Preparation of Pteridine Derivative: The pteridine derivative is synthesized through a series of reactions starting from commercially available precursors. This involves nitration, reduction, and subsequent functional group modifications to introduce the desired amino groups.
Iodination of Benzoyl Group: The benzoyl group is iodinated using iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to ensure selective iodination.
Coupling Reaction: The pteridine derivative is then coupled with the iodinated benzoyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Attachment to D-Glutamic Acid: The final step involves the attachment of the synthesized moiety to D-glutamic acid using peptide coupling techniques, often employing reagents like N-hydroxysuccinimide (NHS) and DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques like high-performance liquid chromatography (HPLC), ensures the production of high-quality compound suitable for research and industrial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups of the pteridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzoyl ring, converting them to amino groups. Reducing agents like sodium borohydride are typically used.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, and alcohols in the presence of a base or under neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with amino groups replacing nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is studied for its interactions with biological macromolecules. It is used in the study of enzyme mechanisms, protein-ligand interactions, and as a probe in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced materials, coatings, and as a precursor in the synthesis of high-value chemicals.
作用机制
The mechanism of action of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- involves its interaction with specific molecular targets. The pteridine moiety is known to interact with enzymes and receptors, modulating their activity. The iodinated benzoyl group enhances the compound’s binding affinity and specificity, allowing it to exert its effects at lower concentrations. The compound’s overall structure facilitates its entry into cells and its interaction with intracellular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-fluorobenzoyl)-
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-chlorobenzoyl)-
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-bromobenzoyl)-
Uniqueness
Compared to these similar compounds, D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is unique due to the presence of the iodine atom. This iodine atom significantly influences the compound’s chemical reactivity, biological activity, and physical properties. The larger atomic radius and higher electronegativity of iodine compared to fluorine, chlorine, and bromine result in distinct interactions with biological targets and different pharmacokinetic properties.
属性
CAS 编号 |
143873-70-5 |
|---|---|
分子式 |
C20H21IN8O5 |
分子量 |
580.3 g/mol |
IUPAC 名称 |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-iodobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21IN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |
InChI 键 |
NLNZJHFPUGKGTM-GFCCVEGCSA-N |
手性 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)I |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


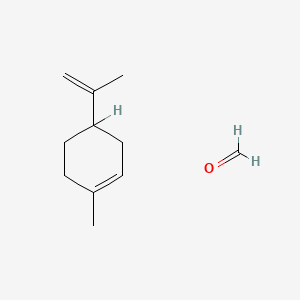


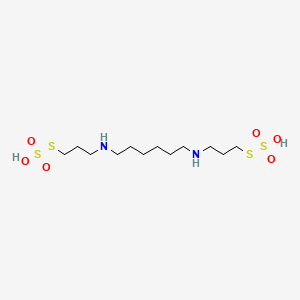
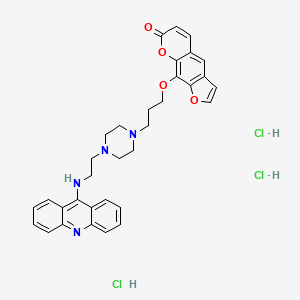
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
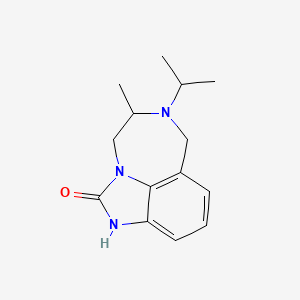
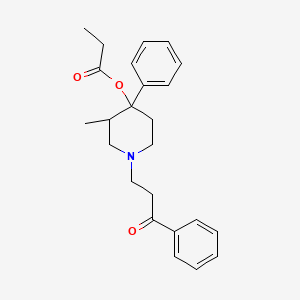

![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)


![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
